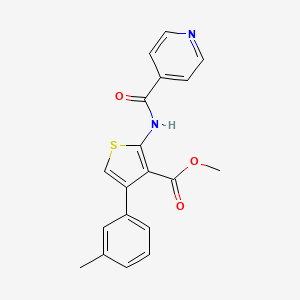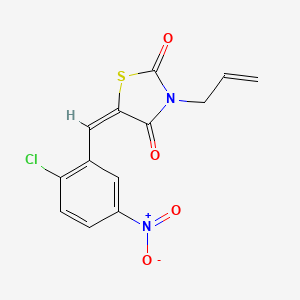
methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate, also known as MIPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIPT is a thiophene-based compound that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate is not fully understood. However, it is believed that methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also been found to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. In cancer cells, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate induces apoptosis by activating caspase-3 and caspase-9. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate reduces oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also shown low toxicity in various in vitro and in vivo studies. However, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has some limitations for lab experiments. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate is a complex compound that requires expertise in organic chemistry for its synthesis. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
For methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate research include exploring its effects on other signaling pathways involved in cancer, inflammation, and neurological disorders. Future studies should also focus on optimizing the synthesis method of methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate and developing more cost-effective methods for its production. Overall, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has the potential to be a valuable therapeutic agent in various scientific research fields.
Applications De Recherche Scientifique
Methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has shown potential therapeutic applications in various scientific research fields. In cancer research, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis. methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, methyl 2-(isonicotinoylamino)-4-(3-methylphenyl)-3-thiophenecarboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
methyl 4-(3-methylphenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-4-3-5-14(10-12)15-11-25-18(16(15)19(23)24-2)21-17(22)13-6-8-20-9-7-13/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXIBFWRFVQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4777778.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B4777779.png)
![3-(4-bromophenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4777786.png)
![2-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B4777798.png)
![4-chloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4777807.png)
![5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777813.png)
![ethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4777816.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777817.png)
![3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4777819.png)
![2-(allylamino)-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4777823.png)
![1-(4-isopropylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777826.png)
![2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4777829.png)
![N-(2,4-dimethylphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4777850.png)
